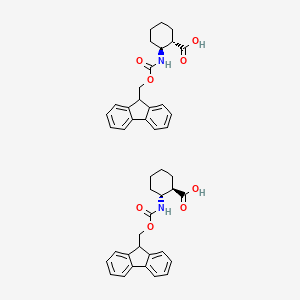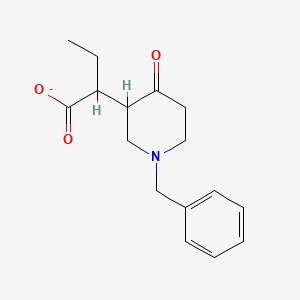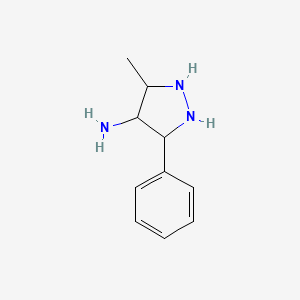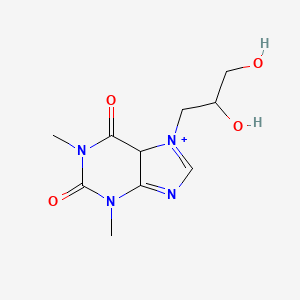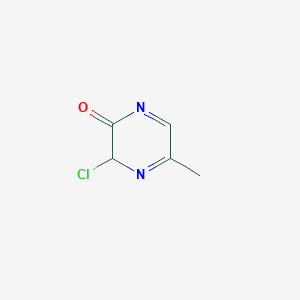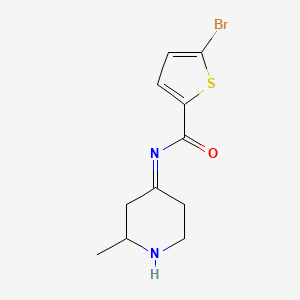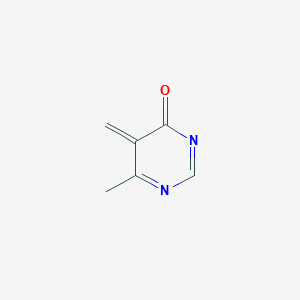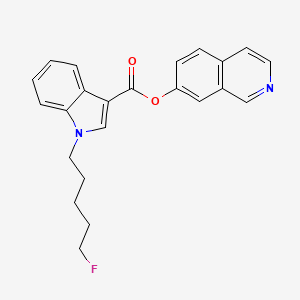
isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a carboxylate group at the 3-position through a carboxylation reaction.
The next step involves the introduction of the isoquinolin-7-yl group at the 1-position of the indole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an isoquinoline boronic acid derivative and a halogenated indole intermediate.
Finally, the 5-fluoropentyl group is introduced at the 1-position of the isoquinoline moiety through a nucleophilic substitution reaction. This involves the reaction of a 5-fluoropentyl halide with the isoquinoline intermediate in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods, such as chromatography and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. Reactions are performed under inert atmospheres to prevent oxidation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions result in the formation of new functionalized derivatives with different substituents.
科学研究应用
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a model compound for studying synthetic routes and reaction mechanisms of indole-based cannabinoids.
Biology: It is used to investigate the interaction of synthetic cannabinoids with cannabinoid receptors (CB1 and CB2) in the body.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.
作用机制
The mechanism of action of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. The compound binds to CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates signaling pathways that modulate various physiological processes, such as pain perception, inflammation, and mood regulation. The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ where the receptors are expressed.
相似化合物的比较
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
JWH-018: Another indole-based synthetic cannabinoid with a similar structure but different substituents.
AM-2201: A fluorinated synthetic cannabinoid with a similar indole core but different functional groups.
UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s pharmacological properties. The presence of the isoquinolin-7-yl group and the 5-fluoropentyl group may confer unique binding affinities and selectivities for cannabinoid receptors, leading to distinct physiological effects.
属性
分子式 |
C23H21FN2O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
isoquinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI 键 |
NZHJAVLYBQIOHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


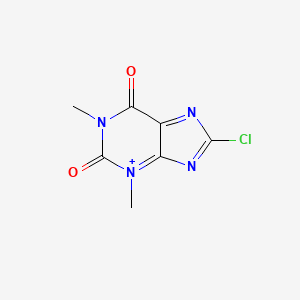
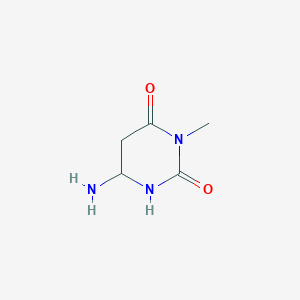
![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
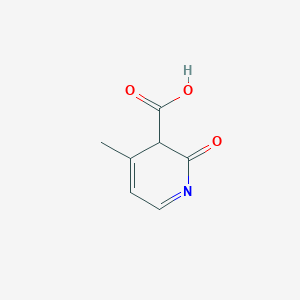
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)
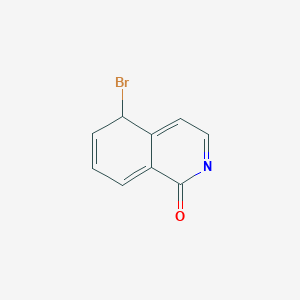
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
